Silane, trimethyl-tert-butyl-
Overview
Description
Silane, trimethyl-tert-butyl-, also known as tert-butyltrimethylsilane, is an organosilicon compound with the formula (CH₃)₃CSi(CH₃)₃. This compound is characterized by the presence of a silicon atom bonded to a tert-butyl group and three methyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trimethyl-tert-butyl-, can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with trimethylsilane in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
In industrial settings, the production of silane, trimethyl-tert-butyl-, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl-tert-butyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydrosilanes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane are often used as reducing agents.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, trimethyl-tert-butyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. It also serves as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Silane, trimethyl-tert-butyl-, is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which silane, trimethyl-tert-butyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, facilitating the formation of stable compounds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Tetramethylsilane: Commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
Silane, trimethyl-tert-butyl-, is unique due to the presence of the bulky tert-butyl group, which provides steric protection and influences the compound’s reactivity. This makes it particularly useful in reactions where selective protection or modification of functional groups is required.
Properties
IUPAC Name |
tert-butyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si/c1-7(2,3)8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWYTYNILTGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198423 | |
Record name | Silane, trimethyl-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5037-65-0 | |
Record name | Silane, trimethyl-tert-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethyl-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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